Acetic acid;6-(oxan-2-yloxy)hexan-1-ol
Description
Acetic acid;6-(oxan-2-yloxy)hexan-1-ol is a compound comprising two distinct components: acetic acid and 6-(oxan-2-yloxy)hexan-1-ol. The latter is a hexanol derivative with a tetrahydropyran (THP) ether group at the 6-position. The THP group (oxan-2-yloxy) is a cyclic ether commonly used in organic synthesis as a protecting group for alcohols due to its stability under acidic and basic conditions.
Properties
CAS No. |
120540-21-8 |
|---|---|
Molecular Formula |
C13H26O5 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
acetic acid;6-(oxan-2-yloxy)hexan-1-ol |
InChI |
InChI=1S/C11H22O3.C2H4O2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11;1-2(3)4/h11-12H,1-10H2;1H3,(H,3,4) |
InChI Key |
UJQVINWZSNEHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CCOC(C1)OCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-(oxan-2-yloxy)hexan-1-ol typically involves the reaction of 6-hydroxyhexanoic acid with oxane under acidic conditions. The reaction proceeds through the formation of an ester linkage between the carboxyl group of the acetic acid and the hydroxyl group of the hexanol, facilitated by the presence of a catalytic amount of sulfuric acid .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. The use of a catalyst such as p-toluenesulfonic acid can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-(oxan-2-yloxy)hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms substituted ethers or esters.
Scientific Research Applications
Acetic acid;6-(oxan-2-yloxy)hexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism by which acetic acid;6-(oxan-2-yloxy)hexan-1-ol exerts its effects involves the interaction of its functional groups with specific molecular targets. The ester linkage can undergo hydrolysis to release acetic acid and hexanol, which can then participate in various biochemical pathways. The oxane ring provides structural stability and can influence the compound’s reactivity and interaction with enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to structurally related alcohols, ethers, and carboxylic acids (Table 1).
Key Differences and Research Findings
- Volatility and Solubility : The THP-ether group in 6-(oxan-2-yloxy)hexan-1-ol significantly reduces volatility compared to hexan-1-ol, enhancing its suitability for high-temperature applications. Acetic acid’s presence may improve aqueous solubility via hydrogen bonding, contrasting with purely lipophilic esters like hexyl acetate.
- Reactivity : The THP group stabilizes the alcohol against oxidation, unlike hexan-1-ol, which readily forms aldehydes or carboxylic acids. This stability is advantageous in multi-step syntheses.
- Biological Interactions: Esters like 5-hexenyl acetate exhibit rapid hydrolysis in biological systems, releasing acetic acid and alcohols.
Mechanistic Insights
- Adsorption Properties : Acetic acid-modified biochar (ASBB) demonstrates enhanced uranium adsorption (97.8% efficiency) via –COOH functional groups. While 6-(oxan-2-yloxy)hexan-1-ol lacks carboxyl groups, its THP-ether could facilitate hydrophobic interactions in adsorption processes, though this remains unexplored in the literature.
- Synthetic Utility: The THP group in 6-(oxan-2-yloxy)hexan-1-ol can be deprotected under mild acidic conditions, regenerating hexan-1-ol for downstream reactions. This contrasts with hexanoic acid derivatives, which require harsher conditions for modification.
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